![molecular formula C7H4N2O2S B2771591 Thieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 1211539-93-3](/img/structure/B2771591.png)

Thieno[3,2-d]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

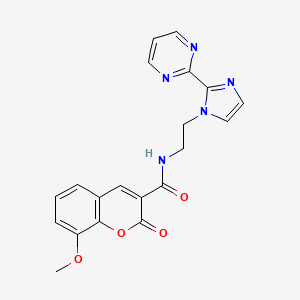

Thieno[3,2-d]pyrimidine-6-carboxylic acid is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is structurally similar to purines, which are key components of DNA and RNA . This compound has been found to be a potent inhibitor of SIRT1, SIRT2, and SIRT3, which are proteins involved in cellular regulation .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . For example, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Other methods involve the use of one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors via structural modifications of tazemetostat . The antiproliferative activity of these compounds has been evaluated against various cancer cell lines .科学的研究の応用

Synthesis and Chemical Properties

Versatile Synthetic Methods : A study by Pokhodylo, Shyyka, Matiychuk, and Obushak (2015) demonstrates a versatile and efficient method for synthesizing a variety of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives. This process is solvent-free and involves multiple steps, showcasing the compound's utility in organic synthesis (Pokhodylo et al., 2015).

Reactivity with Alkyl Mono- and Di-Halides : Research by Sirakanyan, Spinelli, Geronikaki, and Hovakimyan (2015) focuses on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides. They explored the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, indicating the compound's versatility in creating novel heterocyclic structures (Sirakanyan et al., 2015).

Biological and Pharmacological Applications

Antimicrobial and Anti-Inflammatory Properties : Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) synthesized new series of thieno[2,3-d]pyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents. These compounds showed significant activity against fungi, bacteria, and inflammation, highlighting their potential in medicinal chemistry (Tolba et al., 2018).

Anticancer and Antitumor Activity : Hafez, Alsalamah, and El-Gazzar (2017) synthesized derivatives of thieno[3,2-d]pyrimidine, showing significant antitumor and antibacterial activity. Some compounds exhibited higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin (Hafez et al., 2017).

Inhibitors of Human Protein Kinase CK2 : Golub, Bdzhola, Briukhovetska, Balanda, Kukharenko, Kotey, Ostrynska, and Yarmoluk (2011) synthesized a series of (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, testing them as inhibitors of human protein kinase CK2. These compounds showed significant inhibitory activity, suggesting potential applications in cancer treatment (Golub et al., 2011).

作用機序

Target of Action

Thieno[3,2-d]pyrimidine-6-carboxylic acid derivatives have been identified as potent inhibitors of EZH2 and SIRT1, SIRT2, and SIRT3 . These targets play crucial roles in various biological processes. EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. SIRT1, SIRT2, and SIRT3 are members of the sirtuin family of proteins, which are involved in cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance.

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, as an EZH2 inhibitor, it prevents EZH2 from adding methyl groups to histones, which can lead to the activation of certain genes . As a SIRT inhibitor, it can affect the deacetylation activity of SIRT proteins, influencing various cellular processes .

Biochemical Pathways

The inhibition of EZH2 and SIRT proteins by this compound derivatives can affect multiple biochemical pathways. These include pathways involved in cell proliferation, differentiation, and apoptosis . The exact downstream effects can vary depending on the specific cellular context.

Result of Action

The compound’s action can lead to significant molecular and cellular effects. For example, it has been shown to have antiproliferative activity against various cancer cell lines . It can also induce apoptosis in a concentration-dependent manner and inhibit cell migration .

Safety and Hazards

生化学分析

Biochemical Properties

Thieno[3,2-d]pyrimidine-6-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of EZH2, a histone-lysine N-methyltransferase enzyme . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

In terms of cellular effects, this compound has been shown to have significant antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It influences cell function by inducing apoptosis in a concentration-dependent manner and inhibiting cell migration .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically EZH2 . By inhibiting EZH2, it can lead to changes in gene expression, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Its antitumor activity and low toxicity against HEK293T cells suggest that it has potential for long-term effects on cellular function .

Metabolic Pathways

Its interaction with EZH2 suggests that it may play a role in histone methylation pathways .

Subcellular Localization

Given its interaction with EZH2, it is likely that it localizes to the nucleus where EZH2 exerts its function .

特性

IUPAC Name |

thieno[3,2-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-1-4-6(12-5)2-8-3-9-4/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKDYVQSQQPDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CN=CN=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)

![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)

![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2771517.png)

![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)

![N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771521.png)

![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)